1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is a pyrazole derivative, characterized by the presence of an allyl group at the 1-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 1-allyl-5-methylpyrazole with a suitable aldehyde precursor . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the allyl group, which may affect its reactivity and applications.
5-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the allyl group, which may influence its chemical properties and uses. The presence of the allyl group in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.
Properties
IUPAC Name |
5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBVKFJTRDGXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC=C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389799 |
Source
|
Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957313-16-5 |
Source
|
Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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